N-Dec-2-enoyl-L-tyrosine
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Overview
Description
N-Dec-2-enoyl-L-tyrosine is a compound that combines the structural features of an unsaturated fatty acid and the amino acid tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dec-2-enoyl-L-tyrosine typically involves the coupling of dec-2-enoic acid with L-tyrosine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the sensitive functional groups .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Dec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the dec-2-enoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The phenolic hydroxyl group of tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the phenolic hydroxyl group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated N-Decanoyl-L-tyrosine.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
N-Dec-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Dec-2-enoyl-L-tyrosine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in fatty acid metabolism, such as enoyl-ACP reductase. This enzyme catalyzes the reduction of the double bond in the enoyl group, which is a crucial step in the fatty acid elongation cycle . Additionally, the tyrosine moiety can participate in signaling pathways by acting as a precursor for neurotransmitters like dopamine and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
N-Pentadec-2-enoyl-L-tyrosine: Similar structure with a longer fatty acid chain.
N-Decanoyl-L-tyrosine: Saturated analog of N-Dec-2-enoyl-L-tyrosine.
N-Oct-2-enoyl-L-tyrosine: Similar structure with a shorter fatty acid chain.
Uniqueness
This compound is unique due to its specific combination of an unsaturated fatty acid and the amino acid tyrosine. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for various applications .
Properties
CAS No. |
825637-82-9 |
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Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-2-(dec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h8-13,17,21H,2-7,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
InChI Key |
YMOGWMNRQWJDSN-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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